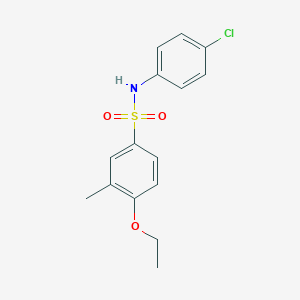
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the Food and Drug Administration (FDA) in 1998 and has since become a widely used drug in the medical field.
Mecanismo De Acción
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide reduces inflammation and pain without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation and pain, the inhibition of tumor growth, and the prevention of cardiovascular disease. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is its specificity for COX-2, which reduces the risk of gastrointestinal side effects that are commonly associated with other NSAIDs. However, N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have a number of limitations in lab experiments, including its potential to interfere with the activity of other enzymes and its limited solubility in water.
Direcciones Futuras
There are a number of future directions for research on N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide, including its potential use in the treatment of various types of cancer, its neuroprotective effects, and its potential use in the treatment of Alzheimer's disease. Other areas of research include the development of new synthesis methods for N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide and the identification of new targets for the drug.
Métodos De Síntesis
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-bromoanisole with 4-chlorobenzenesulfonyl chloride to form 4-chloro-3-methylphenyl benzenesulfonate. This intermediate is then reacted with ethyl magnesium bromide to form the corresponding ethyl ketone. The final step involves the reaction of the ethyl ketone with 4-chlorophenylboronic acid in the presence of a palladium catalyst to form N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. One of the main areas of research has been its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has also been shown to have anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H16ClNO3S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-10,17H,3H2,1-2H3 |
Clave InChI |
GXEHJWDNTODMFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)





![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)






